An In-depth Technical Guide to n-Propionylglycine-2,2-d2
An In-depth Technical Guide to n-Propionylglycine-2,2-d2
For Researchers, Scientists, and Drug Development Professionals
Abstract
n-Propionylglycine-2,2-d2 is the deuterium-labeled form of N-propionylglycine, a significant biomarker for the inborn metabolic disorder, propionic acidemia. This stable isotope-labeled internal standard is crucial for the accurate quantification of N-propionylglycine in biological samples through stable isotope dilution mass spectrometry. This technical guide provides a comprehensive overview of n-Propionylglycine-2,2-d2, including its chemical properties, synthesis, metabolic significance, and detailed analytical methodologies.
Introduction
N-propionylglycine is a metabolite that is normally present at low levels in human urine. However, in individuals with propionic acidemia, a deficiency in the enzyme propionyl-CoA carboxylase leads to an accumulation of propionyl-CoA. This accumulation results in the increased formation of N-propionylglycine through the action of glycine (B1666218) N-acyltransferase.[1] Consequently, elevated levels of N-propionylglycine serve as a key diagnostic marker for this condition.[2]
The use of a stable isotope-labeled internal standard, such as n-Propionylglycine-2,2-d2, is essential for accurate and precise quantification of N-propionylglycine in complex biological matrices like urine and plasma.[3] The deuterium (B1214612) labels provide a distinct mass shift, allowing for differentiation from the endogenous analyte in mass spectrometry, thereby correcting for variability in sample preparation and instrument response.[4]
Chemical and Physical Properties
A summary of the key chemical and physical properties of n-Propionylglycine-2,2-d2 and its unlabeled counterpart is presented in Table 1.
| Property | n-Propionylglycine-2,2-d2 | N-Propionylglycine |
| Molecular Formula | C5D2H7NO3[5] | C5H9NO3[1] |
| Molecular Weight | 133.14 g/mol [5] | 131.13 g/mol [1] |
| Labeled CAS Number | 1256842-51-9[5] | N/A |
| Unlabeled CAS Number | 21709-90-0[5] | 21709-90-0[1] |
| Synonyms | Glycine-N-propionyl-(2,2-d2) | Propionylglycine, 2-propanamidoacetic acid[1] |
| Chemical Purity | ≥98%[5] | N/A |
| Isotopic Purity | ≥98% Deuterium incorporation | N/A |
| Physical Form | Solid | Solid |
| Storage Temperature | -20°C | Room Temperature |
Synthesis of n-Propionylglycine-2,2-d2
Experimental Protocol: Synthesis
Part 1: Synthesis of Glycine-2,2-d2 (B46479)
A common method for the deuteration of the α-carbon of amino acids is through exchange in a deuterated solvent under catalytic conditions.[6][7]
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Preparation: Dissolve glycine in deuterium oxide (D2O) containing a suitable catalyst, such as 5% Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C).[6]
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Reaction: Heat the mixture in a sealed vessel at a high temperature (e.g., 180°C) for a defined period (e.g., 10 minutes) under a deuterium gas atmosphere to facilitate the H/D exchange at the α-carbon.[6]
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Purification: After the reaction, the catalyst is filtered off, and the D2O is removed under vacuum. The resulting glycine-2,2-d2 can be purified by recrystallization.
Part 2: N-acylation of Glycine-2,2-d2
The deuterated glycine can then be N-acylated using propionyl chloride or propionic anhydride (B1165640).
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Reaction: Dissolve glycine-2,2-d2 in a suitable solvent (e.g., a mixture of water and an organic solvent like dioxane).
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Acylation: Cool the solution in an ice bath and slowly add propionyl chloride or propionic anhydride while maintaining a slightly alkaline pH with the addition of a base (e.g., sodium hydroxide (B78521) solution).
-
Acidification and Extraction: After the reaction is complete, acidify the mixture with an acid (e.g., hydrochloric acid) to a pH of ~2.
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Purification: The product, n-Propionylglycine-2,2-d2, can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).
Metabolic Pathway of N-Propionylglycine
The formation of N-propionylglycine is a metabolic detoxification pathway for excess propionyl-CoA.
In healthy individuals, propionyl-CoA is primarily converted to methylmalonyl-CoA by the enzyme propionyl-CoA carboxylase. In propionic acidemia, the deficiency of this enzyme leads to the accumulation of propionyl-CoA, which is then conjugated with glycine to form N-propionylglycine by glycine N-acyltransferase.[8]
Analytical Methodologies
n-Propionylglycine-2,2-d2 is predominantly used as an internal standard in mass spectrometry-based methods for the quantification of N-propionylglycine.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and specific quantification of N-propionylglycine in biological fluids.[3]
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Sample Preparation:
-
To a 100 µL aliquot of urine or plasma, add a known amount of n-Propionylglycine-2,2-d2 in a suitable solvent (e.g., methanol).
-
For plasma samples, perform protein precipitation by adding a threefold excess of a cold organic solvent (e.g., acetonitrile (B52724) or methanol), vortexing, and centrifuging to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a solvent compatible with the LC mobile phase.
-
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile or methanol (B129727) with 0.1% formic acid.
-
Gradient: A gradient elution is employed to separate N-propionylglycine from other matrix components.
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Flow Rate: A typical flow rate is 0.2-0.5 mL/min.
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Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode.
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Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
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MRM Transitions: Specific precursor-to-product ion transitions for both N-propionylglycine and n-Propionylglycine-2,2-d2 are monitored. The exact m/z values will depend on the ionization mode and adduct formation. For example, in negative ion mode, the [M-H]- ions would be monitored.
-
N-Propionylglycine: e.g., m/z 130.1 -> [fragment ion]
-
n-Propionylglycine-2,2-d2: e.g., m/z 132.1 -> [fragment ion]
-
-
Data Analysis: The concentration of N-propionylglycine is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of unlabeled N-propionylglycine and a fixed concentration of the internal standard.[9]
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Nuclear Magnetic Resonance (NMR) Spectroscopy
While not the primary application for the deuterated standard, NMR spectroscopy is a powerful tool for the analysis of metabolites in biological samples and can be used to identify and quantify N-propionylglycine, particularly in urine from patients with propionic acidemia. The deuterated standard could potentially be used for quantitative NMR (qNMR) applications.
-
Sample Preparation:
-
Urine samples are typically prepared by adding a small amount of D2O for field-frequency locking and a pH buffer (e.g., phosphate (B84403) buffer) to ensure consistent chemical shifts.
-
A known concentration of a reference standard (e.g., TSP or DSS) is often added for chemical shift referencing and quantification.
-
-
NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better spectral resolution.
-
Pulse Sequence: A one-dimensional proton (1H) NMR spectrum with water suppression (e.g., presaturation or Watergate) is typically acquired.
-
Key Parameters:
-
Acquisition Time: Sufficient time to ensure good digital resolution.
-
Relaxation Delay: A long relaxation delay (e.g., 5 times the longest T1) is crucial for accurate quantification.
-
Number of Scans: Dependant on the concentration of the analyte and the desired signal-to-noise ratio.
-
-
-
Data Analysis:
-
The signals corresponding to N-propionylglycine are identified based on their characteristic chemical shifts and spin-spin coupling patterns.
-
Quantification is achieved by integrating the area of a specific, well-resolved proton signal of N-propionylglycine and comparing it to the integral of the known concentration of the reference standard.
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Conclusion
n-Propionylglycine-2,2-d2 is an indispensable tool for researchers and clinicians in the field of metabolomics and inborn errors of metabolism. Its use as an internal standard in stable isotope dilution LC-MS/MS assays allows for the highly accurate and precise quantification of N-propionylglycine, a critical biomarker for the diagnosis and monitoring of propionic acidemia. The detailed methodologies provided in this guide offer a framework for the application of this important analytical standard in research and clinical settings.
References
- 1. Propionylglycine | C5H9NO3 | CID 98681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Glycine, ð-propionyl (2,2-Dâ, 98%)- Cambridge Isotope Laboratories, DLM-9677-PK [isotope.com]
- 6. inis.iaea.org [inis.iaea.org]
- 7. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human Metabolome Database: Showing metabocard for Propionylglycine (HMDB0000783) [hmdb.ca]
- 9. Determination of 27 bovine plasma amino acids and metabolites using zwitterionic-hydrophilic interaction liquid chromatography coupled with isotope dilution electrospray ionization triple quadrupole liquid chromatography-mass spectrometry and the effect of deproteinization timing - PMC [pmc.ncbi.nlm.nih.gov]
